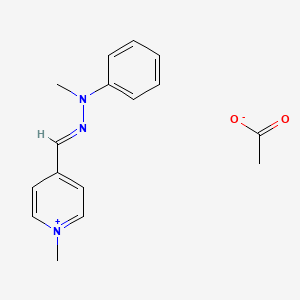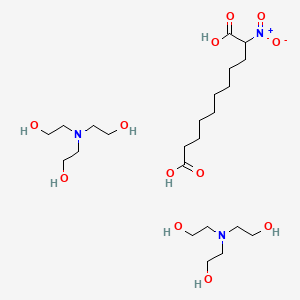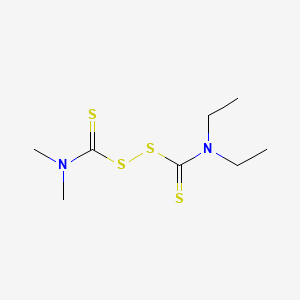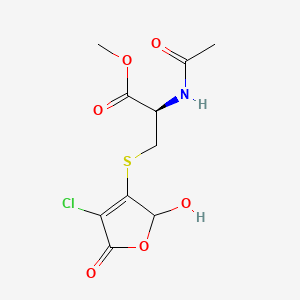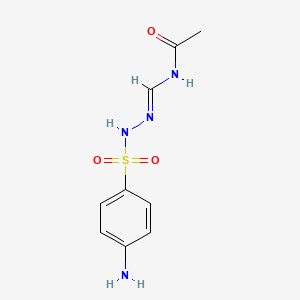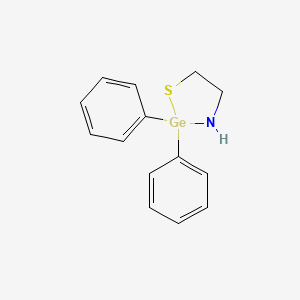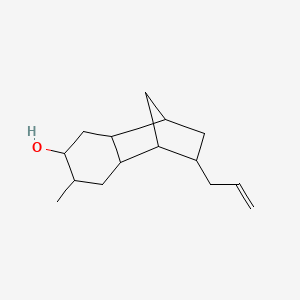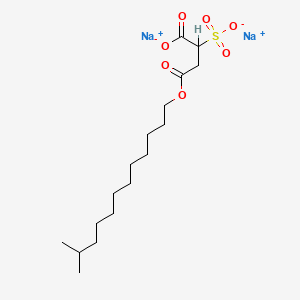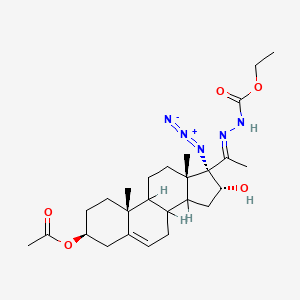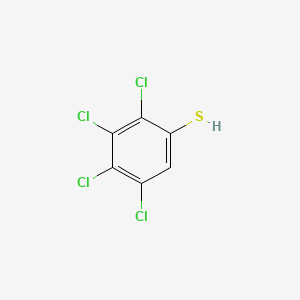
2,3,4,5-Tetrachlorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrachlorothiophenol is a chlorinated derivative of thiophenol, characterized by the presence of four chlorine atoms attached to the thiophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorothiophenol typically involves the chlorination of thiophenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired chlorination pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization and distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrachlorothiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to less chlorinated thiophenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Less chlorinated thiophenols.
Substitution: Thiophenol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrachlorothiophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrachlorothiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrachlorophenol: A chlorinated derivative of phenol with similar chemical properties.
2,3,4,6-Tetrachlorophenol: Another isomer of tetrachlorophenol with different chlorine atom positions.
2,3,5,6-Tetrachlorophenol: Yet another isomer with a unique chlorination pattern.
Uniqueness
2,3,4,5-Tetrachlorothiophenol is unique due to the presence of a sulfur atom in the thiophenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its phenolic counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4706-91-6 |
|---|---|
Fórmula molecular |
C6H2Cl4S |
Peso molecular |
248.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachlorobenzenethiol |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Clave InChI |
RQRZJGHZAPYDCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


